molecular formula C11H9Cl2N3O2S B14628137 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- CAS No. 55841-97-9

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-

Cat. No.: B14628137
CAS No.: 55841-97-9
M. Wt: 318.2 g/mol
InChI Key: BGBDMSKCLZFQDK-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is a chemical compound with the molecular formula C11H8Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a dichlorophenyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- typically involves the reaction of 3,5-dichloroaniline with pyridine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds. These products have diverse applications in different scientific fields .

Scientific Research Applications

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby disrupting essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55841-97-9

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(3,5-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18)

InChI Key

BGBDMSKCLZFQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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